molecular formula C19H17F2N3O4 B2569167 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251562-69-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2569167
CAS No.: 1251562-69-2
M. Wt: 389.359
InChI Key: HNEXJMJPRFVJOR-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a 3,4-difluorophenyl-functionalized 2-oxoimidazolidin-1-yl group. The structural complexity of this molecule confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-14-3-2-13(8-15(14)21)24-6-5-23(19(24)26)10-18(25)22-9-12-1-4-16-17(7-12)28-11-27-16/h1-4,7-8H,5-6,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXJMJPRFVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. The structure includes a benzo[d][1,3]dioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H20F2N4O3C_{20}H_{20}F_{2}N_{4}O_{3} and a molecular weight of approximately 396.39 g/mol. Its structure features a dioxole ring that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the dioxole ring : This can be achieved through the reaction of salicylaldehyde with suitable diols.
  • Construction of the imidazolidinone : The imidazolidinone derivative is synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzo[d][1,3]dioxole have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL .
  • Antifungal Activity : The presence of the dioxole moiety has been associated with antifungal activity against Candida albicans and other fungal strains .

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds:

  • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and A549 with IC50 values often below 5 μM .
  • Specific derivatives showed promising results with IC50 values as low as 2.07 μM against HeLa cells, indicating strong growth inhibition capabilities .

While detailed mechanisms specific to this compound require further investigation, related studies suggest that:

  • The dioxole ring may interact with cellular targets through π–π stacking interactions or hydrogen bonding.
  • The imidazolidinone structure may enhance bioactivity by facilitating interactions with enzymes or receptors involved in cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of compounds featuring the benzo[d][1,3]dioxole scaffold:

  • Study on Antibacterial Properties : A series of 1,3-dioxolane derivatives were synthesized and tested against multiple bacterial strains. Most exhibited significant antibacterial activity, particularly against S. aureus and P. aeruginosa .
    CompoundMIC (µg/mL)Bacterial Strain
    Compound A625S. aureus
    Compound B1250E. faecalis
    Compound C500P. aeruginosa
  • Antitumor Evaluation : A study evaluated a series of thiazol derivatives containing benzo[d][1,3]dioxole moieties against human cancer cell lines. Notably, compound C27 showed an IC50 value of 2.07 μM against A549 cells .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves multi-step organic reactions that typically include:

  • Formation of the benzo[d][1,3]dioxole moiety.
  • Coupling with a difluorophenyl derivative.
  • Incorporation of the imidazolidinone structure.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific cancer cell pathways and modulation of apoptosis. Its design aims to enhance selectivity for cancer cells while minimizing toxicity to normal cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notable findings include:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and glioblastoma (LN229) with IC50 values indicating effective growth inhibition .

Mechanistic Insights

Research indicates that the compound may induce apoptosis through:

  • Activation of caspase pathways.
  • Disruption of mitochondrial membrane potential.

These mechanisms suggest that this compound could serve as a lead compound for further development into a therapeutic agent.

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized several derivatives of similar structures and evaluated their anticancer properties. The compound demonstrated strong activity against several tumor types with a mechanism involving cell cycle arrest and apoptosis induction .

Study 2: ADMET Profiling

Another study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds. The findings suggested that modifications to the structure could enhance bioavailability and reduce toxicity profiles, making this class of compounds promising candidates for further development .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial vs. Enzyme-Targeted Activity: While W1 and pesticide analogues (e.g., diflufenican ) rely on nitro or trifluoromethyl groups for bioactivity, the target compound’s difluorophenyl and oxoimidazolidinone groups suggest a focus on enzyme inhibition (e.g., kinases or oxidases).
  • Yield and Scalability : The superior yield of compound 28 (84%) versus W1’s recrystallization-dependent synthesis underscores the importance of chromatographic methods for complex acetamides .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeEvidence Source
AtmosphereNitrogen
SolventDMF/Acetonitrile
Purification MethodColumn Chromatography

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole, imidazolidinone) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 345.34 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns .

Q. Example Workflow :

NMR Analysis : Compare peaks to reference spectra for substituents like 3,4-difluorophenyl .

HPLC Validation : Use acetonitrile/water gradients (70:30) with UV detection at 254 nm .

Basic: What biological targets are hypothesized for [compound] based on structural motifs?

Methodological Answer:
Structural motifs suggest interactions with:

  • Enzyme Targets :
    • Cyclooxygenase (COX) Inhibition : The difluorophenyl group may enhance binding to COX-2 active sites .
    • Kinase Modulation : Imidazolidinone mimics ATP-binding pockets .
  • Receptor Targets :
    • GPCRs : The benzo[d][1,3]dioxole moiety resembles ligands for serotonin receptors .

Q. Experimental Validation :

  • In Vitro Assays : COX-2 inhibition assays (IC₅₀ determination) .
  • Molecular Docking : Preliminary simulations predict binding affinities .

Advanced: How can structure-activity relationship (SAR) studies optimize [compound]'s pharmacological profile?

Methodological Answer:
SAR strategies include:

Substituent Variation :

  • Replace 3,4-difluorophenyl with chlorophenyl or methoxyphenyl to assess steric/electronic effects .
  • Modify the imidazolidinone ring (e.g., oxadiazole replacement) .

Biological Screening :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Compare IC₅₀ values across analogs .

Q. Table 2: SAR Insights from Structural Analogs

Analog SubstituentBioactivity (IC₅₀)Key FindingEvidence Source
4-Chlorophenyl12 nM (COX-2)Enhanced selectivity
3-Methoxyphenyl45 nM (Kinase X)Reduced cytotoxicity

Advanced: How should researchers resolve contradictions in bioactivity data across experimental models?

Methodological Answer:
Address discrepancies via:

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions .

Orthogonal Validation :

  • Confirm enzyme inhibition with fluorescence-based and radiometric assays .

Meta-Analysis :

  • Pool data from independent studies to identify trends (e.g., logP correlations with activity) .

Q. Case Study :

  • Contradictory COX-2 IC₅₀ : Varied results (10–100 nM) traced to differences in enzyme sources (human recombinant vs. tissue-derived) .

Advanced: What computational approaches predict [compound]'s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) .

Molecular Dynamics (MD) :

  • Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) .

QSAR Modeling :

  • Train models on analogs’ physicochemical properties (e.g., logP, polar surface area) .

Q. Example Workflow :

  • Docking Score Threshold : Compounds with ΔG < -8 kcal/mol prioritized for synthesis .

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